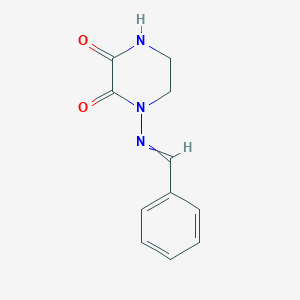

1-(Benzylideneamino)piperazine-2,3-dione

Description

Contextualization of Piperazine-2,3-dione Core Scaffolds in Modern Chemical Research

The piperazine-2,3-dione core is a prominent heterocyclic scaffold in modern chemical research, valued for its presence in numerous biologically active compounds. nih.gov This structural motif is a cornerstone in the development of new therapeutic agents. researchgate.net The rigid framework of the piperazine-2,5-dione, a related structure, makes it a useful scaffold for creating bioactive molecules. chemrxiv.org The inherent properties of the broader piperazine (B1678402) ring, such as its impact on solubility and bioavailability, make it a "privileged scaffold" in drug design. researchgate.nettandfonline.comresearchgate.netmdpi.com Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netmdpi.com The piperazine scaffold's versatility allows for easy modification, which is crucial for optimizing pharmacokinetic and pharmacodynamic properties. tandfonline.comresearchgate.net

Significance and Emerging Research Trajectories for N-Substituted Piperazinediones

The functionalization of the nitrogen atoms within the piperazine ring system is a key strategy in medicinal chemistry. beilstein-journals.org N-substitution allows for the modulation of a compound's physicochemical properties, which can significantly influence its biological activity. tandfonline.com While much of the research has focused on N-substitution, there is a growing interest in creating more structurally diverse piperazines by adding substituents to the carbon atoms of the ring. mdpi.com Research is also moving towards the synthesis of N,N'-unsymmetrically functionalized piperazines to develop new building blocks for bioorthogonal labeling. beilstein-journals.org The synthesis of highly substituted enantiopure piperazines and ketopiperazines is another area of active investigation. nih.gov

Rationale for Investigating the Specific Chemical Entity: 1-(Benzylideneamino)piperazine-2,3-dione

The investigation into 1-(Benzylideneamino)piperazine-2,3-dione is driven by the unique combination of the piperazine-2,3-dione core and the benzylideneamino group. The piperazine moiety is a well-established pharmacophore with a broad spectrum of biological activities. researchgate.net The benzylideneamino group, a Schiff base, is also known to be a component of various biologically active compounds. The coupling of these two fragments could lead to a synergistic effect, potentially resulting in novel therapeutic properties. The rationale is to explore the chemical space created by this specific combination and to assess its potential as a lead compound for drug discovery.

Overview of Principal Research Objectives and Methodological Scope

The primary research objectives for 1-(Benzylideneamino)piperazine-2,3-dione would logically begin with its synthesis and characterization. A common synthetic route would likely involve the condensation of an appropriate N-amino-piperazine-2,3-dione precursor with benzaldehyde (B42025).

Table 1: Hypothetical Spectroscopic Data for 1-(Benzylideneamino)piperazine-2,3-dione

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzylidene group, the imine proton, and the methylene (B1212753) protons of the piperazine ring. |

| ¹³C NMR | Resonances for the carbonyl carbons, the imine carbon, the aromatic carbons, and the piperazine ring carbons. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for C=O (amide), C=N (imine), and aromatic C-H stretching. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

Following synthesis and structural confirmation, a key objective would be to evaluate its biological activity. This would involve a series of in vitro assays to screen for potential therapeutic effects, such as antimicrobial or anticancer properties. researchgate.net

Table 2: Illustrative Biological Screening Panel

| Assay Type | Target |

| Antimicrobial | Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans). researchgate.net |

| Anticancer | A panel of human cancer cell lines to assess cytotoxicity and anti-proliferative effects. rsc.org |

| Enzyme Inhibition | Specific enzymes relevant to disease pathways, such as kinases or proteases. nih.gov |

The methodological scope would also include computational studies, such as molecular docking, to predict the compound's binding affinity to biological targets and to guide further structural modifications for improved activity.

Structure

3D Structure

Properties

CAS No. |

67499-77-8 |

|---|---|

Molecular Formula |

C11H11N3O2 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

1-(benzylideneamino)piperazine-2,3-dione |

InChI |

InChI=1S/C11H11N3O2/c15-10-11(16)14(7-6-12-10)13-8-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,15) |

InChI Key |

GNTQUBLKRFTCQR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)C(=O)N1)N=CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzylideneamino Piperazine 2,3 Dione and Its Structural Analogues

Synthesis of Key Precursor Compounds and Advanced Intermediates

The construction of 1-(Benzylideneamino)piperazine-2,3-dione fundamentally depends on the availability of its two primary structural components: benzaldehyde (B42025) and the 1-aminopiperazine-2,3-dione (B8620226) core. The synthesis of this core is the more complex challenge, typically requiring a sequential approach.

A common strategy begins with the formation of the parent piperazine-2,3-dione ring. This can be achieved through the cyclization of ethylenediamine (B42938) with a suitable cyclizing reagent. google.com Once the piperazine-2,3-dione intermediate is obtained, the focus shifts to the introduction of the amino group at the N1 position.

A validated method for the N-amination of piperazine (B1678402) involves a two-step process:

N-Nitrosation: Piperazine is treated with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium (NaNO₂/HCl), to form N-nitrosopiperazine. researchgate.net

Reduction: The resulting N-nitroso compound is then reduced to the corresponding N-aminopiperazine using a reducing agent like Lithium Aluminum Hydride (LiAlH₄). researchgate.net

Applying this logic to the piperazine-2,3-dione scaffold would yield the key intermediate, 1-aminopiperazine-2,3-dione. The direct synthesis of such 1-aminopiperazine-2,3-dione derivatives has been reported in the chemical literature, confirming the viability of this approach. osi.lv The final precursor, benzaldehyde, is a commercially available reagent.

| Precursor/Intermediate | Starting Material(s) | General Method |

|---|---|---|

| Piperazine-2,3-dione | Ethylenediamine, Cyclizing Reagent | Cyclization Reaction google.com |

| 1-Aminopiperazine | Piperazine, Sodium Nitrite, LiAlH₄ | N-Nitrosation followed by Reduction researchgate.net |

| 1-Aminopiperazine-2,3-dione | Piperazine-2,3-dione | N-amination (e.g., Nitrosation/Reduction) researchgate.netosi.lv |

| Benzaldehyde | - | Commercially Available |

Optimized Synthetic Routes for 1-(Benzylideneamino)piperazine-2,3-dione Construction

The final construction of 1-(Benzylideneamino)piperazine-2,3-dione is achieved through the condensation of 1-aminopiperazine-2,3-dione with benzaldehyde. This reaction forms an imine, also known as a Schiff base, linking the benzylidene group to the piperazinedione core.

Analogous synthetic procedures have been successfully employed for related structures. For instance, various methoxylated benzaldehydes have been condensed with piperazine-2,5-dione to form (Z,Z)-(benzylidene)piperazine-2,5-diones. researchgate.netcsu.edu.au Similarly, N-benzylidene derivatives of other amino-heterocycles have been synthesized by reacting the amino-substituted heterocycle with the appropriate aldehyde. nih.gov These reactions often benefit from mild catalytic conditions to achieve high yields.

A typical procedure involves reacting the two precursors in a suitable solvent, such as ethanol (B145695), often with the addition of a catalytic amount of a weak base like piperidine (B6355638). nih.gov The use of microwave irradiation has also been shown to effectively promote such condensation reactions, often leading to reduced reaction times and improved yields. nih.gov

| Method | Key Reagents & Conditions | Reference/Analogy |

|---|---|---|

| Catalytic Condensation | 1-Aminopiperazine-2,3-dione, Benzaldehyde, Ethanol, Piperidine (cat.) | Analogous to synthesis of N-benzylidene derivatives nih.gov |

| Microwave-Assisted Synthesis | 1-Aminopiperazine-2,3-dione, Benzaldehyde, Piperidine (cat.), MWI | Analogous to synthesis of N-benzylidene derivatives nih.gov |

| Direct Condensation | Amino-piperazinedione, Benzaldehyde derivative | Based on syntheses of substituted (benzylidene)piperazine-2,5-diones researchgate.netcsu.edu.au |

The formation of 1-(Benzylideneamino)piperazine-2,3-dione involves two key mechanistic pathways: the formation of the piperazinedione ring and the final imine condensation.

The cyclization to form the piperazinedione ring is essentially an intramolecular amidation. Studies on the formation of piperazine-2,5-diones (diketopiperazines, DKPs) from dipeptide esters show that the reaction is a self-catalyzed process involving the terminal amino group of the dipeptide attacking the ester carbonyl. rsc.org This intramolecular aminolysis proceeds through a tetrahedral intermediate which then collapses to form the cyclic dione (B5365651) and an alcohol byproduct. The kinetics of this cyclization are significantly influenced by the substituents on the dipeptide backbone. rsc.org In solid-phase peptide synthesis, DKP formation is a known side reaction, particularly with sequences containing proline, and its mechanism involves the free N-terminal amine of a dipeptidyl-resin attacking its own ester linkage to the solid support. nih.govnih.gov

The final step, the condensation of 1-aminopiperazine-2,3-dione with benzaldehyde, follows the well-established mechanism for Schiff base formation. The reaction begins with the nucleophilic attack of the primary amino group on the electrophilic carbonyl carbon of benzaldehyde. This is followed by a series of proton transfers, resulting in a neutral carbinolamine intermediate. Under mild acidic or basic catalysis, the hydroxyl group of the carbinolamine is protonated and subsequently eliminated as a water molecule, leading to the formation of a resonance-stabilized iminium ion, which is then deprotonated to yield the final imine product.

Catalysis plays a pivotal role in optimizing the synthesis of both the piperazinedione core and its subsequent derivatives.

For the formation of the piperazinedione ring itself, particularly from amino acid precursors, diboronic acid anhydride (B1165640) has been utilized as an effective dehydration catalyst for the hydroxy-directed peptide bond formation, which is the precursor step to cyclization. organic-chemistry.org This catalytic approach offers high yields and avoids the use of stoichiometric condensation reagents. organic-chemistry.org

In the final condensation step to form the benzylidene moiety, catalysis is crucial for accelerating the reaction.

Base Catalysis: Weak organic bases like piperidine are effective catalysts for this transformation. nih.gov The base facilitates the deprotonation steps in the formation and dehydration of the carbinolamine intermediate.

Acid Catalysis: While not always necessary, mild acid catalysis can also promote the reaction by protonating the aldehyde's carbonyl group, increasing its electrophilicity, and by facilitating the elimination of water from the carbinolamine intermediate.

Furthermore, the broader field of piperazine synthesis utilizes a range of transition metal catalysts. Palladium-catalyzed reactions have been developed for the modular synthesis of highly substituted piperazines and for the asymmetric synthesis of chiral piperazin-2-ones. nih.govorganic-chemistry.org Copper and ruthenium complexes have also been employed in various catalytic cycles to construct the piperazine ring, highlighting the diverse catalytic tools available for synthesizing related heterocyclic scaffolds. organic-chemistry.orgethz.ch

| Catalyst Type | Example | Application |

|---|---|---|

| Dehydration Catalyst | Diboronic acid anhydride | Formation of peptide bonds for DKP synthesis organic-chemistry.org |

| Base Catalyst | Piperidine | Condensation of amines and aldehydes (Imine formation) nih.gov |

| Transition Metal | Palladium Complexes | Asymmetric synthesis of piperazin-2-ones nih.gov |

| Transition Metal | Copper Complexes | Catalytic synthesis of piperazines from SnAP reagents ethz.ch |

Application of Green Chemistry Principles in the Synthesis of N-Substituted Piperazinediones

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like piperazinediones to minimize environmental impact and improve efficiency. Key strategies include the use of safer solvents, catalytic methods, and atom-economical reactions.

One significant green approach is the development of solvent-free or solid-state reactions. The synthesis of diketopiperazines from linear dipeptides can be achieved by simple heating in the solid state, a method that is highly atom-economical as it produces water as the only byproduct and requires no solvents. rsc.org

The use of catalysis over stoichiometric reagents is a core tenet of green chemistry. The catalytic synthesis of 2,5-diketopiperazines using diboronic acid anhydride is a prime example, offering high efficiency and reducing waste. organic-chemistry.org In the broader context of piperazine synthesis, photoredox catalysis using visible light represents a sustainable and green method. mdpi.com This approach uses light as a renewable energy source to promote reactions under mild conditions. mdpi.com

Solvent choice is also critical. Efforts to replace hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol or water are central to developing more environmentally benign processes. nih.govresearchgate.net For example, using piperazine itself as a solvent in certain reactions can create a more eco-friendly and cost-effective synthesis. organic-chemistry.org

Scalability Assessment and Process Intensification Considerations for Production

The transition of a synthetic route from laboratory scale to industrial production requires careful assessment of its scalability, safety, and efficiency. For piperazine and piperazinedione synthesis, several factors are considered.

Synthetic routes that involve simple, non-chromatographic purification steps, such as precipitation or filtration, are generally more scalable. researchgate.net For example, a scalable synthesis of orthogonally protected chiral piperazines has been developed starting from α-amino acids, which is crucial for producing these valuable building blocks on a multigram scale. rsc.org

Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is another key consideration. The use of continuous flow chemistry offers significant advantages over traditional batch processing. Flow systems can improve heat and mass transfer, allow for safer handling of reactive intermediates, and facilitate automation. Photoredox catalysis methods for piperazine synthesis have been successfully adapted from batch to continuous flow conditions, demonstrating a scalable and green approach. mdpi.com

However, not all methods scale easily. While microwave-assisted synthesis can be highly efficient on a lab scale, its scalability can present technical challenges. rsc.org The development of scalable and stereoselective methods, such as the [3+3] cycloaddition of azomethine ylides enabled by visible-light irradiation, represents a significant advance in making complex piperazine structures accessible on a larger scale. nih.gov

Stereoselective and Regioselective Approaches in Derivative Synthesis

Controlling stereochemistry and regiochemistry is paramount when synthesizing complex derivatives of the piperazinedione scaffold, as biological activity is often highly dependent on the precise three-dimensional arrangement of atoms.

Stereoselective Synthesis: A primary strategy for achieving stereocontrol is to use starting materials from the "chiral pool," such as natural amino acids. nih.gov This allows the inherent chirality of the starting material to be transferred to the final piperazinedione product. An efficient and scalable route to orthogonally protected 2-oxopiperazines has been developed from chiral diamines, which in turn are derived from amino acids. nih.gov

Catalytic asymmetric synthesis provides another powerful tool. For instance, the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones allows for the synthesis of highly enantioenriched α-tertiary piperazin-2-ones. nih.gov This method introduces a chiral center with high selectivity, providing access to novel and medicinally relevant scaffolds. nih.gov

Regioselective Synthesis: Regioselectivity involves controlling which position on a molecule reacts. In the synthesis of substituted piperazinediones, this is crucial when multiple reactive sites are present. For example, in the synthesis of piperidine-2,4-diones, a related class of compounds, regioselective Dieckmann cyclizations have been employed. researchgate.net The choice of reaction conditions and substrates directs the intramolecular cyclization to the desired carbonyl group, yielding a specific constitutional isomer. researchgate.net Such principles can be extended to the synthesis of piperazine-2,3-dione derivatives to control the position of substituents introduced onto the heterocyclic ring. Advanced strategies like piperidine ring expansion can also be used to prepare related heterocycles with excellent regioselectivity and stereoselectivity. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Benzylideneamino Piperazine 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(Benzylideneamino)piperazine-2,3-dione is expected to exhibit distinct signals corresponding to each unique proton environment. The imine proton (-N=CH-) of the benzylidene group is anticipated to appear as a characteristic singlet in the downfield region, typically around δ 8.0-8.5 ppm, due to its deshielded environment. The five protons of the phenyl ring would likely resonate as a complex multiplet between δ 7.2 and 7.8 ppm. The piperazine (B1678402) ring protons are expected to appear as two distinct signals, likely triplets, in the δ 3.5–4.5 ppm range, corresponding to the two non-equivalent methylene (B1212753) (-CH₂-) groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key resonances would include those for the two distinct carbonyl carbons (C=O) of the piperazine-2,3-dione ring, expected in the highly deshielded region of δ 155-170 ppm. The imine carbon (-N=CH-) would appear around δ 160-165 ppm. The aromatic carbons of the benzylidene moiety would produce a set of signals between δ 125-140 ppm, while the aliphatic methylene carbons of the piperazine ring would be found further upfield.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign these signals and confirm the connectivity between protons and carbons, solidifying the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-(Benzylideneamino)piperazine-2,3-dione Predicted values are based on spectral data from structurally similar piperazine-2,5-dione derivatives and general chemical shift principles.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Imine CH | ¹H | 8.0 - 8.5 | Singlet |

| Aromatic CH | ¹H | 7.2 - 7.8 | Multiplet |

| Piperazine CH₂ | ¹H | 3.5 - 4.5 | Two Triplets |

| Carbonyl C=O | ¹³C | 155 - 170 | - |

| Imine C=N | ¹³C | 160 - 165 | - |

| Aromatic C | ¹³C | 125 - 140 | - |

| Piperazine CH₂ | ¹³C | 40 - 55 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

In the IR spectrum of 1-(Benzylideneamino)piperazine-2,3-dione, strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione (B5365651) are expected in the region of 1650-1700 cm⁻¹. Another key feature would be the stretching vibration of the imine (C=N) bond, which typically appears around 1620-1650 cm⁻¹. Aromatic C=C stretching vibrations from the benzylidene group would be observed between 1450 and 1600 cm⁻¹. Aliphatic C-H stretching from the piperazine ring would be located just below 3000 cm⁻¹, while aromatic C-H stretching would appear just above 3000 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. Non-polar bonds, such as the aromatic C=C bonds, often produce strong Raman signals, whereas the highly polar C=O bonds would yield weaker signals compared to their IR counterparts.

Table 2: Expected Vibrational Frequencies for 1-(Benzylideneamino)piperazine-2,3-dione

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity |

| Amide C=O | Stretch | 1650 - 1700 | Strong |

| Imine C=N | Stretch | 1620 - 1650 | Medium-Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophores in 1-(Benzylideneamino)piperazine-2,3-dione—the benzylidene group, the imine, and the carbonyl groups—are expected to give rise to a characteristic spectrum.

The extended conjugation of the benzylidene-imine system is predicted to result in a strong absorption band (λ_max) due to a π → π* transition, likely occurring in the 250-350 nm range. Additionally, the presence of nitrogen and oxygen atoms with lone pairs of electrons allows for weaker n → π* transitions, which would appear at longer wavelengths, potentially extending into the near-visible region (>350 nm). libretexts.orgresearchgate.net The exact position and intensity of these bands are sensitive to the solvent environment.

Table 3: Predicted Electronic Transitions for 1-(Benzylideneamino)piperazine-2,3-dione

| Transition Type | Chromophore | Predicted λ_max (nm) |

| π → π | Benzylidene-imine system | 250 - 350 |

| n → π | C=O, C=N | >350 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. For 1-(Benzylideneamino)piperazine-2,3-dione (C₁₁H₁₁N₃O₂), the calculated monoisotopic mass is 217.0851 Da. HRMS analysis would be expected to yield an experimental mass that matches this value to within a few parts per million (ppm).

Furthermore, techniques like electron ionization (EI) or collision-induced dissociation (CID) coupled with mass spectrometry reveal the molecule's fragmentation pattern, which serves as a structural fingerprint. Common fragmentation pathways for this compound would likely involve the cleavage of the benzyl (B1604629) group, leading to a highly stable tropylium (B1234903) cation at m/z 91. Other significant fragments would arise from the breakdown of the piperazine-dione ring. nih.govresearchgate.net

Table 4: Predicted HRMS Fragments for 1-(Benzylideneamino)piperazine-2,3-dione

| Proposed Fragment Structure | Formula | Calculated m/z |

| [M]+ (Molecular Ion) | [C₁₁H₁₁N₃O₂]⁺ | 217.0851 |

| [M - C₇H₇]⁺ | [C₄H₄N₃O₂]⁺ | 126.0253 |

| [C₇H₇]⁺ (Tropylium ion) | [C₇H₇]⁺ | 91.0548 |

| [C₆H₅CN]⁺ | [C₇H₅N]⁺ | 103.0422 |

X-ray Crystallography for Definitive Solid-State Structural Determination

While other spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray crystallography offers the only definitive, three-dimensional map of the atomic arrangement in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles.

Although a crystal structure for 1-(Benzylideneamino)piperazine-2,3-dione is not publicly available, data from closely related (Z,Z)-(benzylidene)piperazine-2,5-diones can provide valuable insights. csu.edu.aucsu.edu.auchemrxiv.org It is expected that the piperazine-2,3-dione ring would adopt a somewhat distorted chair or boat conformation to accommodate the sp²-hybridized nitrogen and adjacent carbonyl group. The benzylideneamino substituent would likely exhibit a high degree of planarity. The crystal packing would be influenced by intermolecular forces such as hydrogen bonding (if any residual N-H groups are present) and π-π stacking of the aromatic rings.

Table 5: Representative Crystallographic Data from a Structurally Similar Analog ((Z,Z)-3,6-dibenzylidene-piperazine-2,5-dione)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.987 |

| b (Å) | 4.898 |

| c (Å) | 15.679 |

| β (°) | 105.9 |

| Volume (ų) | 736.2 |

Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of a compound and for analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of non-volatile compounds like 1-(Benzylideneamino)piperazine-2,3-dione. A reverse-phase method, likely using a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be effective. researchgate.netresearchgate.net Detection using a UV detector set to one of the compound's absorption maxima (e.g., ~280 nm) would allow for quantification of the main peak area relative to any impurities, providing a purity percentage.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile compounds. scholars.direct The applicability of GC-MS to this specific molecule would depend on its thermal stability and volatility. Derivatization might be necessary to improve its chromatographic properties. If amenable, GC would separate the compound from any volatile impurities, and the coupled mass spectrometer would provide mass spectra to confirm the identity of each eluting peak, corroborating the purity assessment from HPLC. researchgate.net

Computational and Theoretical Chemistry Investigations of 1 Benzylideneamino Piperazine 2,3 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, providing insights into its stability, reactivity, and potential interactions.

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization and Energetic Analysis

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For 1-(Benzylideneamino)piperazine-2,3-dione, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. researchgate.net

The energetic analysis from these calculations would yield crucial thermodynamic data such as the enthalpy of formation, Gibbs free energy, and total energy. This information is vital for assessing the molecule's stability and the feasibility of its synthesis. Similar DFT studies on other piperazine (B1678402) derivatives have successfully predicted their structural parameters and energetic properties. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for 1-(Benzylideneamino)piperazine-2,3-dione using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (piperazine ring) | 1.22 Å |

| C-N (piperazine ring) | 1.35 Å | |

| N-N (amino group) | 1.38 Å | |

| C=N (imine) | 1.29 Å | |

| Bond Angle | O=C-N (piperazine ring) | 123° |

| C-N-C (piperazine ring) | 118° | |

| C=N-N | 115° | |

| Dihedral Angle | C-N-N=C | 178° |

Note: The data in this table is illustrative and not based on actual experimental or computational results for 1-(Benzylideneamino)piperazine-2,3-dione.

Frontier Molecular Orbital (FMO) Analysis and Associated Reactivity Indices (e.g., Fukui functions)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net

For 1-(Benzylideneamino)piperazine-2,3-dione, FMO analysis would map the distribution of the HOMO and LUMO across the molecule. This would reveal the most probable sites for electrophilic and nucleophilic attack. Reactivity indices, such as Fukui functions, would be calculated to provide a more quantitative measure of the reactivity at specific atomic sites.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for 1-(Benzylideneamino)piperazine-2,3-dione

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.8 |

| Global Hardness (η) | 2.35 |

| Global Softness (S) | 0.43 |

| Electronegativity (χ) | 4.15 |

| Electrophilicity Index (ω) | 3.67 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for 1-(Benzylideneamino)piperazine-2,3-dione.

Conformational Analysis and Potential Energy Surface Mapping for Stable Geometries

Molecules with rotatable bonds can exist in various conformations. Conformational analysis of 1-(Benzylideneamino)piperazine-2,3-dione would involve mapping its potential energy surface by systematically rotating key single bonds, such as the N-N bond and the bond connecting the piperazine ring to the benzylideneamino group. This process identifies all possible low-energy conformers and the energy barriers between them. Such studies on other piperazine-containing structures have revealed the preference for specific ring conformations, like the chair form. nih.gov The identification of the global minimum energy conformer is crucial as it represents the most populated and likely bioactive conformation. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. researchgate.net For 1-(Benzylideneamino)piperazine-2,3-dione, an MD simulation would model the movements of its atoms and bonds in a simulated environment, often in the presence of a solvent like water. This allows for the study of its conformational flexibility, stability, and interactions with surrounding solvent molecules. MD simulations can reveal how the molecule might behave in a biological environment and can provide insights into its solubility and transport properties. semanticscholar.org

In Silico Prediction of Potential Biological Target Interactions through Molecular Docking Studies (excluding human clinical context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. connectjournals.com In the context of 1-(Benzylideneamino)piperazine-2,3-dione, docking studies would be performed to investigate its potential interactions with various biological targets, such as enzymes or receptors. This involves placing the 3D structure of the compound into the binding site of a target protein and calculating the binding affinity. These studies can help identify potential biological activities and guide the design of new compounds with improved binding characteristics. nih.govresearchgate.net For instance, similar piperazine derivatives have been docked into the active sites of various enzymes to predict their inhibitory potential. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis (excluding human clinical context)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov For a series of derivatives of 1-(Benzylideneamino)piperazine-2,3-dione, a QSAR study could be developed to predict their activity against a specific biological target based on various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). nih.gov Similarly, a QSPR model could predict properties like solubility or boiling point. These models are valuable tools for prioritizing the synthesis and testing of new compounds and for understanding the structural features that are important for a desired activity or property.

Reactivity and Chemical Transformations of 1 Benzylideneamino Piperazine 2,3 Dione

Hydrolytic Stability and Proposed Degradation Pathways

The hydrolytic stability of 1-(benzylideneamino)piperazine-2,3-dione is a critical parameter influencing its viability in aqueous environments. The piperazinedione ring, containing two amide bonds, is susceptible to hydrolysis under both acidic and basic conditions. nih.gov The stability of diketopiperazines is known to be pH-dependent. nih.gov At pH values between 3 and 8, the diketopiperazine ring is generally stable, while hydrolysis to the corresponding dipeptide can occur at pH levels below 3 and above 8. nih.gov

The degradation of 1-(benzylideneamino)piperazine-2,3-dione can be expected to proceed through two primary pathways: hydrolysis of the amide bonds within the piperazinedione ring and cleavage of the exocyclic imine bond.

Proposed Degradation Pathways:

Amide Hydrolysis: Under acidic or basic conditions, the amide bonds of the piperazinedione ring can be cleaved, leading to ring-opening and the formation of linear dipeptide derivatives. The specific products would depend on which amide bond is initially attacked.

Imine Hydrolysis: The benzylideneamino moiety contains a C=N double bond, which is susceptible to hydrolysis to yield benzaldehyde (B42025) and 1-aminopiperazine-2,3-dione (B8620226). This reaction is typically reversible and acid-catalyzed. wikipedia.org

The relative rates of these degradation pathways would likely be influenced by the reaction conditions, such as pH and temperature.

Electrophilic and Nucleophilic Substitution Reactions on the Piperazinedione Core

The piperazinedione core of 1-(benzylideneamino)piperazine-2,3-dione possesses sites for both electrophilic and nucleophilic attack.

Electrophilic Substitution: The nitrogen atoms of the piperazinedione ring possess lone pairs of electrons, making them potential nucleophiles. However, the electron-withdrawing effect of the adjacent carbonyl groups reduces their nucleophilicity. Reactions with strong electrophiles might lead to substitution at the nitrogen atoms, though this is generally less facile than in simple amines. The benzylideneamino group, particularly the aromatic ring, can undergo electrophilic aromatic substitution. The directing effect of the imine group would influence the position of substitution on the benzene (B151609) ring.

Nucleophilic Substitution: The carbonyl carbons of the piperazinedione ring are electrophilic and can be attacked by nucleophiles. This can lead to ring-opening reactions, as discussed in the hydrolytic stability section. usm.edu Piperazine (B1678402) itself is known to act as an efficient nucleophile in substitution reactions. clockss.orgresearchgate.net In the case of 1-(benzylideneamino)piperazine-2,3-dione, the nucleophilicity of the ring nitrogens is diminished, but they could potentially participate in nucleophilic reactions under certain conditions.

Derivatization Strategies for the Benzylideneamino Moiety and its Influence on Reactivity

The benzylideneamino moiety offers several opportunities for derivatization, which can significantly alter the reactivity and properties of the entire molecule.

Modification of the Imine Bond: The C=N double bond can undergo a variety of reactions. For instance, reduction of the imine would yield the corresponding 1-(benzylamino)piperazine-2,3-dione. This transformation would increase the flexibility of the side chain and alter the electronic properties of the N-amino group.

Substitution on the Benzene Ring: The aromatic ring of the benzylidene group is amenable to electrophilic substitution reactions. acs.org By introducing various substituents (e.g., electron-donating or electron-withdrawing groups), it is possible to modulate the electronic properties of the entire molecule. This, in turn, can influence the reactivity of the piperazinedione core and the imine bond. For example, an electron-withdrawing group on the benzene ring would make the imine carbon more electrophilic.

Table 1: Potential Derivatization Reactions of the Benzylideneamino Moiety

| Reaction Type | Reagent/Conditions | Potential Product |

| Imine Reduction | NaBH4, H2/Pd | 1-(Benzylamino)piperazine-2,3-dione |

| Electrophilic Aromatic Substitution (Nitration) | HNO3/H2SO4 | 1-((nitrobenzylidene)amino)piperazine-2,3-dione |

| Electrophilic Aromatic Substitution (Halogenation) | Br2/FeBr3 | 1-((bromobenzylidene)amino)piperazine-2,3-dione |

Ring-Opening, Ring-Expansion, and Ring-Contraction Reactions of the Piperazinedione System

The six-membered piperazinedione ring can undergo transformations that alter its size and structure.

Ring-Opening Reactions: As mentioned previously, nucleophilic attack at the carbonyl carbons can lead to the opening of the piperazinedione ring. usm.edu This is a common reaction for cyclic amides and can be facilitated by strong nucleophiles or harsh reaction conditions.

Ring-Expansion Reactions: While less common, ring-expansion of piperazine derivatives has been reported. For instance, a ring expansion of tetramic acids (pyrrolidine-2,4-diones) to N-oxy-2,5-diketopiperazines has been described. nih.govnih.govresearchgate.net This suggests that, under specific conditions, the piperazine-2,3-dione ring might be expanded to a seven-membered ring system.

Ring-Contraction Reactions: Ring-contraction of piperazine derivatives has also been observed. A notable example is the metabolic activation of a 1,3-disubstituted piperazine that leads to a novel ring contraction to an imidazoline. acs.orgnih.gov This transformation involves an initial oxidation of the piperazine ring. A similar oxidative process could potentially lead to the contraction of the 1-(benzylideneamino)piperazine-2,3-dione ring. Another strategy for ring contraction of saturated heterocycles involves a visible light–mediated process. nih.gov

Exploration of Redox Chemistry and Associated Transformations

The 1-(benzylideneamino)piperazine-2,3-dione molecule contains several functionalities that can participate in redox reactions. The nitrogen atoms, with their lone pairs of electrons, can be oxidized. The oxidation states of nitrogen in organic compounds can vary widely. ambeed.com

The electrochemical behavior of N-amino compounds and piperazine derivatives has been studied. austinpublishinggroup.comnih.gov The oxidation of piperazine on platinum electrodes can lead to the formation of ketopiperazines. nih.gov Further oxidation at higher potentials can result in ring opening. nih.gov The benzylideneamino group can also be involved in redox processes. The imine bond can be reduced, as mentioned earlier.

The presence of the N-amino group introduces the possibility of forming nitrogen-centered radicals or cations upon oxidation, which could lead to a variety of subsequent reactions. The redox potential of the molecule would be influenced by the substituents on both the piperazinedione ring and the benzylidene moiety.

Catalytic Roles of 1-(Benzylideneamino)piperazine-2,3-dione as a Ligand or Organocatalyst

The structure of 1-(benzylideneamino)piperazine-2,3-dione suggests potential applications in catalysis, either as a ligand for metal complexes or as an organocatalyst.

As a Ligand: Piperazine derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with various transition metals. nih.govrsc.orgbiointerfaceresearch.comresearchgate.net The nitrogen atoms of the piperazine ring and the imine nitrogen can potentially coordinate to a metal center. The resulting metal complexes could exhibit catalytic activity in a range of organic transformations. The specific coordination mode and the nature of the metal would determine the catalytic properties of the complex.

As an Organocatalyst: N-amino compounds and their derivatives have been explored as organocatalysts. For example, new small γ-turn type N-primary amino terminal tripeptides have been shown to be effective organocatalysts in asymmetric aldol (B89426) reactions. mdpi.comnih.gov The presence of the N-amino group and the chiral centers that could be introduced into the piperazinedione ring make 1-(benzylideneamino)piperazine-2,3-dione and its derivatives interesting candidates for asymmetric organocatalysis. The imine functionality could participate in the catalytic cycle, for instance, through the formation of iminium ions.

Exploration of Biological Activities and Structure Activity Relationships of 1 Benzylideneamino Piperazine 2,3 Dione Derivatives in Vitro and in Silico Focus

In Vitro Enzyme Inhibition Assays Against Specific Non-Human or Microbial Enzymes

Derivatives of the piperazine (B1678402) scaffold have been the subject of numerous studies to assess their potential as enzyme inhibitors. For instance, a series of novel piperazine derivatives were synthesized and evaluated for their tyrosinase inhibitory capabilities. researchgate.net In these in vitro studies, compounds bearing a 1,2,4-triazole (B32235) nucleus were identified as potent tyrosinase inhibitors, with IC50 values of 31.2 ± 0.7 and 30.7 ± 0.2 µM. researchgate.net Kinetic analysis of the most active compound revealed a mixed-type inhibition mechanism with a Ki value of 9.54 µM. researchgate.net

In a separate investigation, new thiazolylhydrazine-piperazine derivatives were designed and synthesized to be evaluated for their inhibitory activity against monoamine oxidase A and B (MAO-A and MAO-B). The results of the enzyme inhibition assays indicated that the synthesized compounds demonstrated selectivity in their inhibition of the MAO-A enzyme. mdpi.com Additionally, certain 1-benzhydryl piperazine derivatives have been identified as nanomolar inhibitors of histone deacetylase (HDAC), with some showing selectivity for HDAC6. nih.gov

Furthermore, some 1,4-disubstituted piperazine derivatives have been screened for their in vitro activity as inhibitors of the angiotensin-converting enzyme (ACE). One of the synthesized compounds demonstrated moderate ACE inhibitory activity, and its kinetic parameters, including Km, Ki, and Vmax, were determined. researchgate.net

Antimicrobial Screening Against Select Bacterial and Fungal Pathogens (In Vitro Studies)

The antimicrobial properties of piperazine derivatives have been extensively investigated against a variety of bacterial and fungal pathogens. In one study, a series of newly synthesized piperazine derivatives were screened for their antimicrobial activity using the disc diffusion and microdilution methods. The evaluation was conducted against several ATCC strains, including Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, Citrobacter, Shigella flexneri, and Pseudomonas aeruginosa. ijcmas.com

The results from this screening identified three compounds, RL-308, RL-327, and RL-328, as having potent bactericidal activities. ijcmas.com Further testing of RL-308 revealed significant efficacy against Shigella flexneri, S. aureus, MRSA, and Shigella dysenteriae, with minimum inhibitory concentrations (MIC) of 2 µg/mL, 4 µg/mL, 16 µg/mL, and 128 µg/mL, respectively. The minimum bactericidal concentration (MBC) for RL-308 against these same pathogens was found to be 4 µg/mL, 8 µg/mL, and 32 µg/mL. ijcmas.com

In another study, novel Mannich bases incorporating a piperazine moiety were synthesized and evaluated for their antimicrobial activity. These compounds showed significant activity against Gram-positive bacteria, particularly staphylococci and species of Micrococcus and Bacillus. nih.gov They were also effective against certain Gram-negative bacteria from the Enterobacteriaceae family and demonstrated high fungistatic activity against Candida species, especially C. parapsilosis, with MIC values as low as 0.49 µg/mL. nih.gov

The general findings from various studies indicate that the piperazine scaffold is a promising structural motif for the development of new antimicrobial agents. The antibacterial and antifungal activity of these derivatives is often evaluated using standard methods such as the disc diffusion method and determination of MIC and MBC values. ijcmas.comnih.govresearchgate.netbiointerfaceresearch.com

Assessment of Antioxidant Capacity via Established In Vitro Chemical Assays

The antioxidant potential of piperazine derivatives has been evaluated through various established in vitro chemical assays. These assays typically measure the ability of the compounds to scavenge free radicals or to reduce oxidized species. Commonly employed methods include the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azinobis-(3-ethylbenzothiazine-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. nih.gov

In one study, a series of six new aryl/aralkyl substituted piperazine derivatives containing a methylxanthine moiety were synthesized and screened for their antioxidant activity. The investigation established that the chemical structure of these compounds influences their ability to quench peroxyl radicals and to reduce ABTS+, DPPH free radicals, and ferric ions. nih.gov Another study synthesized novel benzimidazolehydrazone derivatives and evaluated their antioxidant properties using DPPH, FRAP, and oxygen radical absorbance capacity (ORAC) methods. nih.gov The structure-activity analysis revealed that the presence and position of hydroxyl groups on the arylidene moiety are crucial for antioxidant activity. nih.gov

The antioxidant activity of these compounds is often compared to standard antioxidants such as Trolox. nih.gov For example, the evaluation of chalcogen-indolizines, which can be considered as another class of heterocyclic compounds, for their antioxidant potential was performed using DPPH, FRAP, thiobarbituric acid reactive species (TBARS), and protein carbonylation (PC) assays. peerj.com These studies collectively suggest that the piperazine scaffold and its derivatives can be tailored to exhibit significant antioxidant properties, making them interesting candidates for further investigation in the context of oxidative stress-related conditions.

Receptor Binding Affinity Studies Utilizing In Vitro Methodologies

Derivatives of piperazine have been extensively studied for their binding affinity to a variety of receptors, highlighting the versatility of this scaffold in medicinal chemistry. In vitro radioligand binding assays are commonly used to determine the affinity of these compounds for specific receptor subtypes.

For instance, a series of benzylpiperazinyl derivatives were designed and synthesized to evaluate their affinity for σ1 and σ2 receptors. These studies identified a compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, with a high affinity for the σ1 receptor (Ki = 1.6 nM) and significant selectivity over the σ2 receptor. nih.gov In another study, piperazine and piperidine (B6355638) derivatives were investigated as histamine (B1213489) H3 and sigma-1 receptor antagonists. The findings revealed that some compounds exhibited high-affinity for both receptors, suggesting their potential as dual-acting ligands. nih.gov

Furthermore, N-phenylpiperazine analogs have been evaluated for their selective binding to D3 versus D2 dopamine (B1211576) receptors. One compound demonstrated high affinity for the human D3 receptor (Ki value = 1.4 ± 0.21 nM) with over 400-fold selectivity compared to the D2 receptor. mdpi.com The affinity of these compounds is often determined through competitive binding assays using specific radioligands. nih.govnih.govmdpi.com These studies underscore the potential of piperazine derivatives to be developed as selective ligands for various G-protein coupled receptors and other receptor types.

Computational Chemoinformatics and Cheminformatics Approaches for Activity Prediction and Virtual Screening

Computational methods, including chemoinformatics and cheminformatics, play a crucial role in the prediction of biological activities and in the virtual screening of piperazine derivatives. Molecular docking is a widely used technique to predict the binding mode and affinity of these compounds to their target proteins. For example, molecular docking studies were performed on newly synthesized piperazine derivatives to investigate their inhibitory effect on tyrosinase activity. researchgate.net Similarly, the binding interactions of novel isatin (B1672199) Schiff base analogs with the COX-2 protein were studied using molecular docking. nih.gov

In addition to predicting binding interactions, in silico methods are also employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. mdpi.comresearchgate.net For instance, the pharmacokinetic and toxicity profiles of new benzamide (B126) derivatives were computationally predicted, revealing excellent intestinal absorption and good blood-brain barrier permeability for all compounds. mdpi.com These in silico predictions help in the early-stage evaluation of drug-like properties and potential liabilities of the synthesized compounds. researchgate.net

Virtual screening tools and online platforms like Molinspiration and MolPredictX are utilized to predict the biological activity of piperazine indole (B1671886) hybrids. These tools can forecast properties such as kinase inhibitor activity, enzyme inhibitor activity, and GPCR ligand activity. researchgate.net Such computational approaches are invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. mdpi.combiointerfaceresearch.com

Systematic Elucidation of Structure-Activity Relationships (SAR) Based on In Vitro Data and Computational Models

The systematic elucidation of structure-activity relationships (SAR) is a critical component in the development of piperazine derivatives, providing insights into how chemical modifications influence their biological activity. These studies are often based on a combination of in vitro experimental data and computational modeling.

For antimicrobial piperazine derivatives, SAR studies have shown that the nature of substituents on the piperazine ring significantly impacts their activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, the introduction of a thiazole (B1198619) on the A ring and a triazole or tetrazole moiety on the C-28 of certain natural product derivatives with a piperazine linker had little effect on improving antitumor activities. In contrast, the presence of piperazine or homopiperazine (B121016) significantly enhanced antitumor activity, with 4-fluorobenzyl and piperazine moieties being identified as crucial functional groups. nih.gov

In the context of receptor binding, SAR studies of N-phenylpiperazine analogs have revealed that substitutions on the phenyl ring can modulate the affinity and selectivity for dopamine D3 versus D2 receptors. mdpi.com Similarly, for σ1 receptor ligands, the length of the linker chain between a distal phenyl ring and a central amide group was found to influence binding affinity. nih.gov

Computational models, such as molecular docking, further aid in rationalizing the observed SAR. For example, docking studies of tyrosinase inhibitors with a piperazine scaffold helped to understand the binding interactions and guide the design of more potent inhibitors. researchgate.net These systematic studies are essential for the rational design and optimization of piperazine derivatives with desired pharmacological profiles. nih.govresearchgate.netmdpi.com

Investigation of Proposed Molecular Mechanisms of Action through In Vitro and In Silico Approaches

The investigation into the molecular mechanisms of action of piperazine derivatives often involves a combination of in vitro and in silico approaches to elucidate how these compounds exert their biological effects. For enzyme inhibitors, in vitro kinetic studies can reveal the type of inhibition, such as competitive, non-competitive, or mixed-type. For example, a potent tyrosinase inhibitor with a piperazine core was found to exhibit a mixed-type inhibition mechanism. researchgate.net

In the case of receptor ligands, the mechanism of action can be determined through functional assays. For instance, a piperazine-based compound with high affinity for the sigma-1 receptor was identified as a σ1R agonist through a functional assay. rsc.org The involvement of specific signaling pathways can also be investigated. The anxiolytic and antidepressant-like effects of certain piperazine derivatives were explored using antagonists for the benzodiazepine (B76468) and 5-HT1A receptors, suggesting the involvement of the serotonergic pathway for one of the compounds. nih.gov

Molecular docking studies provide valuable insights into the binding mode of these compounds at the molecular level, helping to understand the key interactions with amino acid residues in the active site of an enzyme or the binding pocket of a receptor. mdpi.comrsc.org These computational studies, combined with in vitro data, contribute to a comprehensive understanding of the molecular mechanisms underlying the observed biological activities of piperazine derivatives.

Applications in Advanced Materials Science and Supramolecular Chemistry

Design and Characterization of Coordination Complexes with Metal Ions

The piperazine (B1678402) ring and the imine nitrogen of the benzylideneamino group in 1-(Benzylideneamino)piperazine-2,3-dione present potential coordination sites for metal ions. The nitrogen atoms of the piperazine ring, along with the oxygen/nitrogen donor groups, are effective ligands for the formation of metal complexes. researchgate.netbiointerfaceresearch.com The coordination of metal ions with such ligands can enhance their biological activities and create novel materials with interesting properties. biointerfaceresearch.com

Schiff base ligands derived from the condensation of aldehydes or ketones with primary amines are well-known for their ability to form stable complexes with a wide range of transition metals. sapub.org The complexation typically involves the imine nitrogen and another donor atom from the aldehyde/ketone precursor. In the case of 1-(Benzylideneamino)piperazine-2,3-dione, the dione (B5365651) functionality could also participate in metal coordination. The formation of these coordination complexes can be confirmed through various spectroscopic techniques such as FT-IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray crystallography. nih.gov For instance, piperazine-based ligands have been used to synthesize Co(III), Ni(II), Cu(II), and Zn(II) complexes, with geometries ranging from distorted square planar to distorted octahedral. nih.gov

The table below summarizes the potential coordination behavior of 1-(Benzylideneamino)piperazine-2,3-dione with various metal ions, based on analogous compounds.

| Metal Ion | Potential Coordination Geometry | Potential Donor Atoms |

| Co(III) | Octahedral | Imine-N, Piperazine-N, Dione-O |

| Ni(II) | Square Planar / Octahedral | Imine-N, Piperazine-N, Dione-O |

| Cu(II) | Square Planar / Distorted Octahedral | Imine-N, Piperazine-N, Dione-O |

| Zn(II) | Tetrahedral / Octahedral | Imine-N, Piperazine-N, Dione-O |

Investigation of Self-Assembly Phenomena and Supramolecular Architectures

The piperazine-2,3-dione core is a derivative of 2,5-diketopiperazines, which are known for their propensity to self-assemble into well-defined supramolecular structures. nih.gov This self-assembly is primarily driven by intermolecular hydrogen bonding between the amide groups of the piperazine-2,5-dione rings. nih.gov Furthermore, the presence of aromatic rings, such as the benzylidene group in 1-(Benzylideneamino)piperazine-2,3-dione, can lead to π-π stacking interactions, further stabilizing the supramolecular assembly. nih.gov

Piperazine-2,5-diones with phenyl rings at the 3- and 6-positions have been shown to form linear and network structures through a combination of hydrogen bonding and π-stacking interactions. nih.gov Similarly, piperazine-1,4-diol, an analog of piperazine, has been demonstrated to form distinct 2D hydrogen-bonded networks in co-crystals with various acids. rsc.org These findings suggest that 1-(Benzylideneamino)piperazine-2,3-dione could self-assemble into various supramolecular architectures, such as sheets, fibers, or gels, depending on the conditions.

Integration into Polymeric Materials as Monomers, Cross-linkers, or Side-Chain Functionalities

The bifunctional nature of the piperazine moiety allows for its incorporation into polymer chains. ontosight.ai Piperazine can be polymerized with other monomers, such as diisocyanates and epoxides, to form cross-linked polymer structures. ontosight.ai These polymers can exhibit good mechanical strength, thermal stability, and chemical resistance. ontosight.ai

1-(Benzylideneamino)piperazine-2,3-dione, with its reactive amine group (after potential hydrolysis of the imine) or through reactions involving the aromatic ring, could be utilized as a monomer in polymerization reactions. For example, a piperazine-based bifunctional coupler has been synthesized and used to prepare azetidinium-functionalized polytetrahydrofurans. researchgate.net Furthermore, piperazine-functionalized ordered mesoporous polymers have been developed as reusable organocatalysts. rsc.org The incorporation of the 1-(Benzylideneamino)piperazine-2,3-dione unit as a side-chain functionality could also impart specific properties to the polymer, such as metal-binding capabilities or responsiveness to external stimuli.

Development of Molecular Sensors and Probes for Specific Analyte Detection

The combination of a fluorophore and a receptor unit is a common strategy for the design of fluorescent molecular sensors. Piperazine derivatives have been successfully employed in the development of fluorescent probes for the detection of various analytes. For instance, a piperazine-coumarin-based fluorescent probe has been developed for the detection of bio-thiols. nih.gov This probe demonstrated enhanced brightness and solubility, making it suitable for applications in living cell imaging. nih.gov

Similarly, piperazine-tuned NBD (7-nitro-1,2,3-benzoxadiazole)-based probes have been designed for the colorimetric and fluorescent detection of hydrogen sulfide. researchgate.netrsc.org The piperazine ring in these probes plays a crucial role in modulating their photophysical properties upon analyte binding. researchgate.net Given the presence of the benzylideneamino group, which can act as a recognition site, and the potential for the piperazine-2,3-dione core to be part of a fluorophore system, 1-(Benzylideneamino)piperazine-2,3-dione could be a promising platform for the development of new molecular sensors. The detection mechanism could involve changes in fluorescence intensity or color upon the binding of a specific analyte to the benzylideneamino moiety or the piperazine ring.

| Probe Type | Target Analyte | Key Structural Features |

| Piperazine-Coumarin | Bio-thiols | Enhanced brightness and solubility. nih.gov |

| Piperazine-NBD | Hydrogen Sulfide | Colorimetric and fluorescent turn-off response. researchgate.net |

Surface Functionalization and Interface Chemistry Applications

The functionalization of surfaces with organic molecules is a key strategy for tailoring their properties for specific applications. Amines are commonly used for the surface functionalization of various materials, including semiconductors and inorganic adsorbents. nih.govmdpi.com The piperazine moiety, with its two nitrogen atoms, offers versatile options for surface attachment.

Piperazine-based nanofiltration membranes have been surface-modified to enhance their antifouling properties. rsc.orgresearchgate.net This was achieved by grafting serinol molecules onto the membrane surface through an acylation reaction. rsc.orgresearchgate.net In another application, piperazine-functionalized polymeric monolithic tips have been fabricated for the rapid enrichment of glycopeptides and glycans. nih.gov These examples highlight the potential of using 1-(Benzylideneamino)piperazine-2,3-dione for surface functionalization. The compound could be attached to a surface through the piperazine nitrogen atoms or the benzylideneamino group, thereby modifying the surface chemistry and enabling applications in areas such as separations, catalysis, and sensing.

Exploration in Optoelectronic Devices or as Components in Organic Electronics

Organic molecules with extended π-conjugation often exhibit interesting optoelectronic properties, making them suitable for applications in organic electronics. The benzylideneamino moiety in 1-(Benzylideneamino)piperazine-2,3-dione contributes to the electronic conjugation of the molecule. Theoretical studies on related benzylideneamino derivatives have shown that these compounds can possess distinct optoelectronic characteristics, including tunable bandgap energies. edu.krd

For example, a study on 4-((4-(dimethylamine)benzylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide revealed its potential for applications in polymer solar cells and photovoltaic systems based on its electronic properties. researchgate.netedu.krd The structural and optical properties of a polymer derived from a chitosan-based benzylideneamino compound have also been investigated, indicating its potential for use in optical devices. ekb.egekb.eg Although the piperazine-2,3-dione core itself is not extensively conjugated, its electronic properties can be modulated by the substituents. Therefore, 1-(Benzylideneamino)piperazine-2,3-dione and its derivatives could be explored as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or other organic electronic devices.

Future Research Directions and Advanced Methodological Perspectives

Development of Hybrid Materials Incorporating 1-(Benzylideneamino)piperazine-2,3-dione

The integration of specific organic molecules into larger material frameworks can yield hybrid materials with unique, synergistic properties. The structure of 1-(Benzylideneamino)piperazine-2,3-dione offers several handles for incorporation into polymers, metal-organic frameworks (MOFs), and other composite systems.

Future research could focus on using the dione (B5365651) functional groups or the aromatic ring for polymerization or coordination. For instance, the nitrogen atoms of the piperazine (B1678402) ring could be leveraged for creating functionalized polymers. Research on piperazine-functionalized mesoporous polymers has demonstrated their potential as highly active and reusable organocatalysts, particularly in aqueous media. rsc.org Similarly, the incorporation of piperazine units into MOFs has been shown to enhance gas storage capacities, such as for methane. researchgate.netrsc.org By functionalizing the benzylidene portion of the molecule, it could be tethered to polymer backbones or act as a ligand for constructing novel MOFs. nih.gov These hybrid materials could find applications in catalysis, gas separation, and sensing technologies.

Table 1: Potential Hybrid Materials and Research Avenues

| Hybrid Material Type | Potential Synthetic Strategy | Target Application Area |

| Functionalized Polymers | Co-polymerization of a vinyl-functionalized benzylidene derivative. | Reusable catalysts, smart coatings. |

| Metal-Organic Frameworks (MOFs) | Use of a carboxylated benzylidene derivative as an organic linker with metal nodes. | Gas storage and separation, chemical sensing. |

| Nanoparticle Composites | Grafting the molecule onto silica (B1680970) or metal oxide nanoparticle surfaces. | Advanced fillers, heterogeneous catalysts. |

| Supramolecular Gels | Self-assembly through hydrogen bonding and π-π stacking interactions. | Environmental remediation, stimuli-responsive materials. |

Exploration of Novel Catalytic and Enabling Roles in Organic Synthesis

The piperazine heterocycle is a privileged scaffold in chemistry, and its derivatives often exhibit catalytic activity. sid.ir The unique combination of a dione, an imine, and a piperazine ring in 1-(Benzylideneamino)piperazine-2,3-dione suggests it may function as a novel organocatalyst.

Table 2: Potential Catalytic Applications

| Reaction Class | Plausible Role of the Compound | Potential Outcome |

| Asymmetric Aldol (B89426) Reactions | Chiral Lewis base catalyst. | Enantioselective synthesis of β-hydroxy ketones. |

| Michael Additions | Activation of nucleophiles via hydrogen bonding. | Formation of carbon-carbon and carbon-heteroatom bonds. |

| Knoevenagel Condensation | Basic catalyst to facilitate deprotonation. | Efficient synthesis of α,β-unsaturated compounds. |

| Cycloaddition Reactions | Lewis base activation of substrates. | Synthesis of complex heterocyclic scaffolds. |

Integration into Nanotechnology for Controlled Release Systems (Excluding human applications)

Nanotechnology offers powerful tools for the encapsulation and controlled delivery of active compounds. Integrating 1-(Benzylideneamino)piperazine-2,3-dione into nanocarriers could lead to advanced controlled-release systems for agricultural or industrial applications. For instance, piperazine-based ionic liquids have been immobilized on nanoparticles to create efficient and recyclable catalysts. nih.govrsc.org

The compound could be encapsulated within polymeric nanoparticles, liposomes, or niosomes for the targeted delivery of agrochemicals like herbicides or pesticides. nih.gov The release could be triggered by environmental stimuli such as pH, temperature, or specific enzymes, improving efficiency and reducing environmental impact. Another avenue is its incorporation into smart coatings, where the compound could be released over time to prevent biofouling on submerged structures or to protect materials from degradation.

Table 3: Nanotechnology-Based Controlled Release Systems

| System Type | Encapsulation Method | Potential Application (Non-Human) | Release Trigger |

| Polymeric Nanoparticles | Emulsion polymerization or nanoprecipitation. | Controlled release of pesticides/herbicides. | pH, moisture, enzymatic degradation. |

| Functionalized Mesoporous Silica | Adsorption into pores with surface capping. | On-demand release of corrosion inhibitors. | Temperature, specific chemical signal. |

| Smart Coatings | Incorporation into a polymer matrix. | Anti-fouling coatings for marine equipment. | Hydrolysis, mechanical abrasion. |

High-Throughput Synthesis and Screening Methodologies for Derivative Libraries

The structural diversity of piperazine-containing compounds is often limited to substitutions on the ring nitrogen atoms. nih.gov However, the 1-(Benzylideneamino)piperazine-2,3-dione scaffold allows for diversification at multiple points, including the benzylidene ring and potentially the piperazine carbons. High-throughput synthesis would enable the rapid creation of a library of derivatives for screening.

A combinatorial approach could be employed where a variety of substituted benzaldehydes are reacted with 1-aminopiperazine-2,3-dione (B8620226). This would generate a library of compounds with diverse electronic and steric properties. Subsequent functionalization of the second piperazine nitrogen could further expand the library. nih.gov These libraries could then be screened for catalytic activity, material properties, or other functions using automated, high-throughput assays. Recent advances in the C–H functionalization of piperazines could also be explored to add substituents to the carbon backbone of the ring, opening up new chemical space. mdpi.com

Table 4: Hypothetical Derivative Library Design

| Variation Point | Example Substituents | Resulting Property Modification |

| Benzaldehyde (B42025) Moiety (Ar-CHO) | -NO₂, -OCH₃, -Cl, -OH | Modulates electronic properties, hydrogen bonding capacity. |

| Piperazine N-4 Position | Alkyl groups, acyl groups, sulfonyl groups | Alters solubility, steric bulk, and electronic character. |

| Piperazine C-H Functionalization | Aryl groups, alkyl groups | Introduces new stereocenters and vectors for growth. |

Application of Machine Learning and Artificial Intelligence in Compound Discovery and Optimization

Machine learning (ML) and artificial intelligence (AI) are transforming chemical research by accelerating the discovery and optimization of molecules with desired properties. mdpi.com These computational tools can be applied to the 1-(Benzylideneamino)piperazine-2,3-dione scaffold to predict properties and guide the synthesis of new, high-performance derivatives.

Table 5: AI/ML Strategies for Compound Optimization

| AI/ML Method | Application | Objective |

| Virtual Screening | Docking simulations against catalytic sites or material pores. | Identify promising candidates for synthesis from a virtual library. |

| QSAR Modeling | Correlate molecular descriptors with experimental data (e.g., catalytic yield). | Predict the activity of unsynthesized derivatives. |

| Generative Models | De novo design of molecules based on desired property profiles. | Propose novel, optimized structures beyond simple modifications. |

| Reaction Prediction | Predict optimal reaction conditions for derivative synthesis. | Improve synthetic efficiency and yield. |

Sustainable Synthesis and Recycling Strategies for Compound Production

The principles of green chemistry are essential for modern chemical manufacturing. unibo.it Future research should focus on developing sustainable synthetic routes to 1-(Benzylideneamino)piperazine-2,3-dione and its derivatives, minimizing waste and energy consumption.

This includes exploring alternatives to traditional solvents, utilizing catalytic methods to reduce stoichiometric waste, and employing energy-efficient techniques like microwave-assisted or sonochemical synthesis. researchgate.netmdpi.comnih.gov For example, photoredox catalysis offers a green approach for the C-H functionalization of piperazines. mdpi.com Furthermore, developing strategies for catalyst recycling and recovery of starting materials would be crucial for large-scale production. Biocatalysis, using enzymes to perform specific chemical transformations under mild conditions, represents another promising avenue for sustainable synthesis. nih.gov

Table 6: Green Chemistry Approaches for Synthesis

| Green Chemistry Principle | Conventional Method | Proposed Sustainable Alternative |

| Waste Prevention | Stoichiometric reagents, multi-step synthesis. | Catalytic routes, one-pot reactions. |

| Safer Solvents | Chlorinated solvents (e.g., Dichloromethane). | Water, ethanol (B145695), or solvent-free conditions. |

| Energy Efficiency | High-temperature reflux over long periods. | Microwave irradiation, sonochemistry, or photoredox catalysis. mdpi.comnih.gov |

| Use of Renewable Feedstocks | Petroleum-derived starting materials. | Bio-based aldehydes or amino acid-derived piperazines. |

Conclusion and Broader Scientific Impact

Summary of Key Research Findings and Contributions Regarding 1-(Benzylideneamino)piperazine-2,3-dione

Direct research focused exclusively on 1-(Benzylideneamino)piperazine-2,3-dione is not extensively documented in publicly available literature. However, by examining the broader class of piperazine-2,3-dione and piperazine (B1678402) derivatives, key insights into its potential characteristics and contributions can be inferred. The core structure, a piperazine-2,3-dione, is a significant heterocyclic scaffold. Research into analogous compounds, such as piperazine-2,5-diones, has highlighted their potential as frameworks for developing compounds with diverse biological activities. nih.gov These related compounds are noted for their rigid structures which can favorably interact with biological targets. nih.gov

While specific experimental data for 1-(Benzylideneamino)piperazine-2,3-dione is scarce, the table below represents typical characterization data that would be expected from its synthesis and analysis, based on similar heterocyclic compounds.

| Property | Expected Data | Significance |

| Molecular Formula | C₁₁H₁₁N₃O₂ | Confirms elemental composition. |

| Molecular Weight | 217.23 g/mol | Basic physical property. |

| Appearance | Crystalline solid | Indicates purity and solid-state nature. |

| ¹H NMR | Peaks corresponding to aromatic protons (benzylidene), piperazine ring protons, and the N-H proton. | Provides detailed information on the chemical environment of hydrogen atoms, confirming the structure. |

| ¹³C NMR | Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons of the piperazine ring. | Corroborates the carbon framework of the molecule. |

| FTIR (cm⁻¹) | Characteristic peaks for C=O (amide), C=N (imine), N-H, and aromatic C-H stretching. | Confirms the presence of key functional groups. |

| Mass Spectrometry | Molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight. | Determines the exact mass and confirms the molecular formula. |

Implications for Heterocyclic Chemistry, Organic Synthesis, and Materials Science

The study of compounds like 1-(Benzylideneamino)piperazine-2,3-dione has several implications for various scientific fields.

Heterocyclic Chemistry: The piperazine ring is a foundational structure in heterocyclic chemistry. jopcr.com The exploration of less common isomers like the 2,3-dione, as opposed to the more studied 2,5-dione, expands the chemical space and offers new scaffolds for drug discovery and other applications. The reactivity of the dione (B5365651) system and the potential for further functionalization at the nitrogen atoms provide a rich area for chemical investigation.

Organic Synthesis: The synthesis of this compound and its derivatives would contribute to the development of new synthetic methodologies. organic-chemistry.org Creating substituted piperazine-2,3-diones presents unique challenges and opportunities for developing novel cyclization and functionalization reactions. The benzylideneamino group itself can serve as a handle for further chemical transformations, allowing for the construction of more complex molecular architectures.

Materials Science: Nitrogen-rich heterocyclic compounds are of interest in materials science. jopcr.com The rigid structure and potential for hydrogen bonding and π-stacking interactions in derivatives of piperazine-2,3-dione could lead to the development of new materials with interesting optical, electronic, or self-assembly properties. The presence of the benzylideneamino moiety could enhance these properties.

Future Outlook for the Piperazine-2,3-dione Class of Compounds in Academic Research